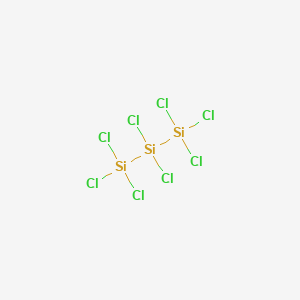
Thallium chloride (TlCl3), tetrahydrate
Overview
Description
Thallium chloride (TlCl3), tetrahydrate is a chemical compound with the molecular formula TlCl3·4H2O. It is a crystalline substance that is highly soluble in water and is known for its use in various chemical reactions and industrial applications. Thallium chloride, in its trivalent state, is a significant compound in the field of inorganic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium chloride (TlCl3), tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in a limited amount of water. The intermediate thallium(I)-thallium(III) chloro compounds dissolve, and the solution is evaporated to a thin syrup with continuous addition of chlorine gas. The water bath temperature should be maintained at 60-70°C .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of thallium(I) chloride under controlled conditions to ensure the formation of the desired tetrahydrate compound. The process requires precise temperature control and the use of high-purity reagents to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Thallium chloride (TlCl3), tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: Thallium(III) chloride can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to thallium(I) chloride under specific conditions.
Substitution: Thallium chloride can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions with strong oxidizing agents.
Reduction: Reactions with reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reactions with ligands such as phosphines or amines under controlled conditions.
Major Products Formed:
Oxidation: Formation of thallium(III) oxide.
Reduction: Formation of thallium(I) chloride.
Substitution: Formation of thallium complexes with various ligands.
Scientific Research Applications
Thallium chloride (TlCl3), tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and as a catalyst in organic reactions.
Biology: Employed in studies involving the biological effects of thallium compounds.
Medicine: Investigated for its potential use in medical imaging and diagnostic procedures.
Mechanism of Action
Thallium chloride (TlCl3), tetrahydrate acts as a Lewis acid catalyst in various chemical reactions. It facilitates the alkylation and acylation of aromatic compounds by stabilizing the transition state and lowering the activation energy of the reaction. The hydrated form of thallium chloride is more effective than the anhydrous form in these catalytic processes .
Comparison with Similar Compounds
Thallium(I) chloride (TlCl): A colorless salt used as an intermediate in the isolation of thallium from its ores.
Thallium(III) nitrate (Tl(NO3)3): Used in various chemical syntheses and as an oxidizing agent.
Thallium(III) sulfate (Tl2(SO4)3): Employed in analytical chemistry and as a reagent in chemical reactions.
Uniqueness: Thallium chloride (TlCl3), tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
thallium(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tl/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLTBCHNXCQPK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Tl+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928660 | |
| Record name | Thallium(3+) chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-33-3 | |
| Record name | Thallium chloride (TlCl3), tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium(3+) chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium trichloride tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)







